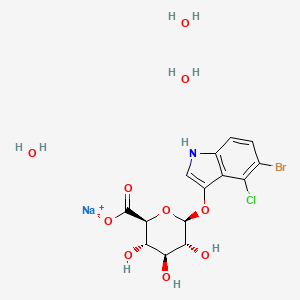
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, where it produces a blue color upon enzymatic hydrolysis . This compound is valuable in various scientific fields, including microbiology, molecular biology, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-glucuronic acid under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediate compounds, their subsequent reaction, and purification to achieve high purity levels. The final product is then crystallized and dried to obtain the trihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzymatic reaction results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme, a suitable buffer (such as phosphate buffer), and optimal pH conditions (usually around pH 7.0). The reaction is carried out at a controlled temperature to ensure efficient enzymatic activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 5-Bromo-4-chloro-3-indolyl, which exhibits a blue color. This color change is used as an indicator of β-glucuronidase activity .
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate has a wide range of applications in scientific research:
Microbiology: It is used to detect and quantify β-glucuronidase activity in bacterial cultures, particularly in Escherichia coli.
Molecular Biology: The compound is employed in reporter gene assays to monitor gene expression and promoter activity.
Biochemistry: It serves as a substrate in enzyme kinetics studies to investigate the catalytic properties of β-glucuronidase.
Medical Research: The compound is used in diagnostic assays to detect β-glucuronidase activity in clinical samples.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate involves its hydrolysis by the β-glucuronidase enzyme. The enzyme cleaves the glucuronide moiety, resulting in the release of 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue-colored product. This color change is indicative of the presence and activity of β-glucuronidase .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl-b-D-glucuronic Acid, Cyclohexylammonium Salt: This compound is also a chromogenic substrate for β-glucuronidase but differs in its solubility and stability properties.
5-Bromo-4-chloro-3-indolyl-b-D-glucuronide, Cyclohexylammonium Salt: Similar in function but has different solubility characteristics compared to the sodium salt form.
Uniqueness
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is unique due to its high solubility in water and its ability to produce a distinct blue color upon hydrolysis. These properties make it particularly useful in various biochemical assays where clear and immediate visual results are required .
Propiedades
Fórmula molecular |
C14H18BrClNNaO10 |
|---|---|
Peso molecular |
498.64 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1/t9-,10-,11+,12-,14+;;;;/m0..../s1 |
Clave InChI |
KSEGXDRRKCCCGG-BTCNKGGSSA-M |
SMILES isomérico |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene](/img/structure/B11926791.png)


![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)
![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)







